molecular formula C12H13NO B14715040 1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one CAS No. 23077-06-7

1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one

Cat. No.: B14715040
CAS No.: 23077-06-7
M. Wt: 187.24 g/mol
InChI Key: AKMJYHUKKZMYEH-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is a tricyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one typically involves multiple steps, including cyclization reactions and functional group transformations. One common method involves the intramolecular Friedel–Crafts alkylation, which forms the tricyclic core structure . Another approach is the intramolecular Heck cyclization, which also efficiently constructs the desired ring system .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the oxidation state of the compound, often leading to the formation of saturated derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one has several scientific research applications:

    Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.

    Biology: Its derivatives are investigated for potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

23077-06-7

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

9-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-one

InChI

InChI=1S/C12H13NO/c14-12-5-6-13-7-9-3-1-2-4-10(9)11(12)8-13/h1-4,11H,5-8H2

InChI Key

AKMJYHUKKZMYEH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C1=O)C3=CC=CC=C3C2

Origin of Product

United States

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